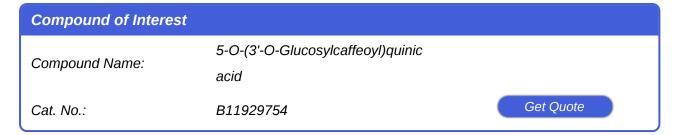


A Comparative Guide to the Structure-Activity Relationship of Caffeoylquinic Acid Esters

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For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found abundantly in various plants and are well-regarded for their diverse biological activities. As esters of caffeic acid and quinic acid, their structure plays a pivotal role in their therapeutic potential. This guide provides a comparative analysis of different CQA esters, focusing on their structure-activity relationships (SAR) in key biological activities, supported by experimental data and detailed protocols.

Core Structure and Isomerism

The fundamental structure of a CQA consists of a quinic acid core esterified with one or more caffeic acid moieties. The number and position of these caffeoyl groups, as well as the stereochemistry of the quinic acid, give rise to a wide array of isomers, each with potentially distinct biological activities. The most common are mono-caffeoylquinic acids (e.g., chlorogenic acid or 5-CQA), di-caffeoylquinic acids (diCQAs), and tri-caffeoylquinic acids (triCQAs).

Comparative Biological Activities

The biological efficacy of CQA esters is intrinsically linked to their chemical structure. The number and position of the caffeoyl groups are primary determinants of their antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, antibacterial, and enzyme-inhibitory activities.



Antioxidant Activity

The antioxidant capacity of CQAs is largely attributed to the catechol group of the caffeic acid moiety, which can donate hydrogen atoms to scavenge free radicals.

Structure-Activity Relationship:

- Number of Caffeoyl Groups: The antioxidant activity generally increases with the number of caffeoyl groups. DiCQAs and triCQAs often exhibit stronger radical scavenging activity than monoCQAs.[1]
- Position of Caffeoyl Groups: The position of esterification on the quinic acid ring influences antioxidant potential. For instance, some studies suggest that a caffeoyl group at the C-4 position enhances antiradical activity.
- Esterification: While 5-CQA (chlorogenic acid) is a potent antioxidant, some of its ester derivatives may show altered activity.[2][3] However, in many cases, the free acid form demonstrates the highest antioxidant capacity.[2][3]

Quantitative Comparison of Antioxidant Activity (DPPH Radical Scavenging):

Compound	IC50 (μg/mL)	Source
3,5-di-O-caffeoylquinic acid	4.26	[1]
Caffeic Acid	> 5-CQA	[4][5]
5-O-caffeoylquinic acid (Chlorogenic Acid)	< Caffeic Acid	[4][5]

Anti-Inflammatory Activity

CQAs exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship:



- Dicaffeoyl Moieties: DiCQAs, such as 4,5-diCQA, have demonstrated significant antiinflammatory effects by suppressing the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner.[6]
- Inhibition of Signaling Pathways: The anti-inflammatory action of diCQAs is linked to their ability to inhibit the nuclear translocation of NF-kB and the phosphorylation of MAPKs.[6][7]

Quantitative Comparison of Anti-Inflammatory Activity:

Compound	Model	Effect	Source
4,5-di-O-caffeoylquinic acid	LPS-stimulated RAW264.7 cells	Significant inhibition of NO, PGE2, TNF- α , IL-1 β , IL-6	[6]
4,5-di-O-caffeoylquinic acid	Carrageenan-induced rat paw edema	Dose-dependent suppression of edema	[6]
Dicaffeoylquinic acids (general)	LPS-treated RAW264.7 macrophages	Suppression of NO, PGE2, TNF-α, IL-1β, IL-6	[7]

Neuroprotective Effects

CQAs have shown promise in protecting neuronal cells from oxidative stress and amyloid- β (A β)-induced toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Structure-Activity Relationship:

- Number of Caffeoyl Groups: The neuroprotective activity appears to increase with the number of caffeoyl groups. For example, 3,4,5-tri-O-caffeoylquinic acid strongly inhibits Aβ42 aggregation.[8]
- Inhibition of Aβ Aggregation: Certain diCQAs and triCQAs can inhibit the formation of Aβ oligomers and fibrils, and reduce their cytotoxicity.[8]



 Cellular Protection: 3,5-di-O-caffeoylquinic acid has been shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cell death.[9]

Quantitative Comparison of Neuroprotective Activity:

Compound	Model	Effect	Source
3,5-di-O-caffeoylquinic acid	H2O2-induced SH- SY5Y cell death	Attenuated neuronal death and caspase-3 activation	[9]
4,5-di-O-caffeoylquinic acid	Aβ42 aggregation	Strong inhibition	[8]
3,4,5-tri-O- caffeoylquinic acid	Aβ42 aggregation	Strong inhibition	[8]
3,5-di-O-caffeoylquinic acid	Aβ1–42 treated SH- SY5Y cells	Neuroprotective effect, increased ATP level	[10]

Hepatoprotective Activity

Certain CQA derivatives have demonstrated protective effects against liver injury.

Structure-Activity Relationship:

 Dicaffeoyl Moieties: Di- and tri-O-caffeoylquinic acid derivatives have shown significant hepatoprotective activity against D-galactosamine/TNF-α-induced cell death in primary cultured mouse hepatocytes.[11] The activity is enhanced by the presence of more caffeoyl groups.[11]

Experimental Data on Hepatoprotective Activity:



Compound	Model	Effect	Source
Di- and tri-O- caffeoylquinic acid derivatives	D-GalN/TNF-α- induced cell death in mouse hepatocytes	Significant, concentration- dependent hepatoprotective activity	[11]
3,5-dicaffeoylquinic and chlorogenic acids	Diclofenac-induced hepatotoxicity in HepG2 cells	Verified anti-apoptotic and antioxidant properties	[12]

Antibacterial Activity

The antibacterial properties of CQAs are influenced by the position of the caffeoyl groups and the overall lipophilicity of the molecule.

Structure-Activity Relationship:

- Position of Caffeoyl Group: For diCQAs, the presence of a caffeoyl ester group at the C-5 position appears to be important for higher antibacterial activity. The intramolecular distance between the two caffeoyl groups also plays a role.[13]
- Lipophilicity: The antimicrobial activity of caffeic acid alkyl esters is directly dependent on their lipophilicity, which affects their interaction with bacterial membranes.[14]

Quantitative Comparison of Antibacterial Activity (against Bacillus shigae):

Compound	IC50 (μg/mL)	Source
3,5-di-O-caffeoylquinic acid	Most active	[13]
4,5-di-O-caffeoylquinic acid	Intermediate activity	[13]
3,4-di-O-caffeoylquinic acid	Least active	[13]

Minimum Inhibitory Concentration (MIC) Data:



Compound	Bacteria	MIC (μg/mL)	Source
5'-O-caffeoylquinic acid	Bacillus cereus, Enterococcus faecalis	64	[15]
Caffeic acid isopropenyl, benzyl, and phenethyl esters	Paenibacillus larvae	125 (individually), 31.25 (in combination)	[16]
5-O-caffeoylquinic acid	Various bacteria and fungi	5 - 10	[17]

α-Glucosidase Inhibitory Activity

CQAs can inhibit α -glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in managing type 2 diabetes.

Structure-Activity Relationship:

• Esterification: The esterification of caffeic acid with quinic acid to form chlorogenic acid has been shown to reduce the inhibitory activity against α-amylase and α-glucosidase compared to caffeic acid alone.[4]

Quantitative Comparison of α -Glucosidase Inhibitory Activity:

Compound	IC50 (μg/mL)	Source
Caffeic Acid	4.98	[4][5]
Chlorogenic Acid	9.24	[4][5]

Experimental Protocols DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Materials:



- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Test compounds (CQA esters)
- Positive control (e.g., Ascorbic acid or Trolox)
- Spectrophotometer
- 96-well microplate or cuvettes

Procedure:

- Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
- Preparation of test samples: Dissolve the CQA esters and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
- Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to the wells.
 Then, add a fixed volume of the DPPH working solution to each well. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.
- Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[18]
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
 [19]
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
- IC50 Determination: The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the sample concentrations.[18]



Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

- Male Wistar rats or Swiss albino mice
- Carrageenan (1% w/v in saline)
- Test compounds (CQA esters)
- Positive control (e.g., Indomethacin or Ibuprofen)
- Vehicle (e.g., saline)
- Plethysmometer

Procedure:

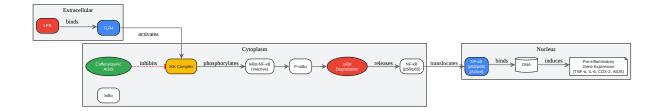
- Animal Grouping: Divide the animals into several groups: a control group (vehicle), a positive control group, and test groups receiving different doses of the CQA esters.
- Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[20][21]
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[20][22]
- Measurement of Paw Volume: Measure the paw volume of each animal using a
 plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g.,
 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20][23]
- Calculation of Edema and Inhibition:
 - The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.



The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Diagrams NF-kB Signaling Pathway and Inhibition by Caffeoylquinic Acids

The NF- κ B pathway is a key regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by I κ B proteins. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows the NF- κ B (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. DiCQAs have been shown to inhibit this pathway by preventing the phosphorylation of I κ B α and the subsequent nuclear translocation of NF- κ B.[7]



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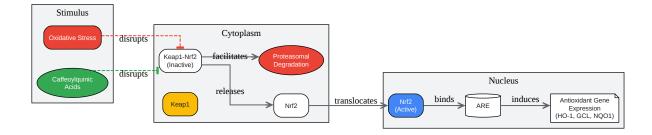
Caption: NF-kB signaling pathway and its inhibition by caffeoylquinic acids.



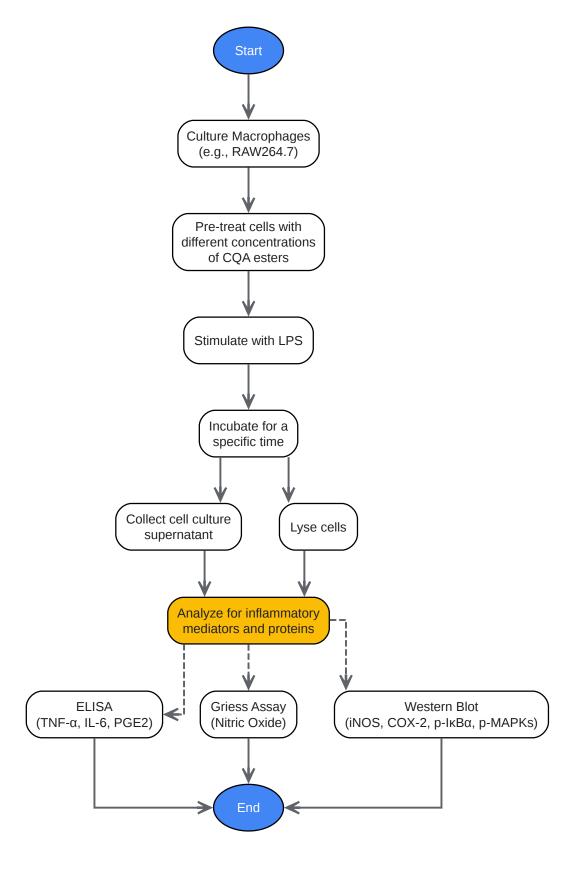
Nrf2 Signaling Pathway and Activation by Caffeoylquinic Acids

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain CQAs, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), leading to their expression. [25][26][27]









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